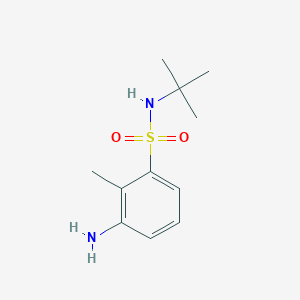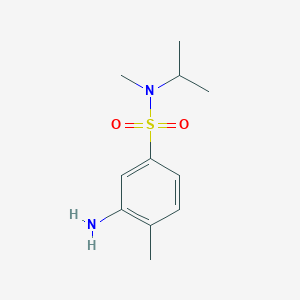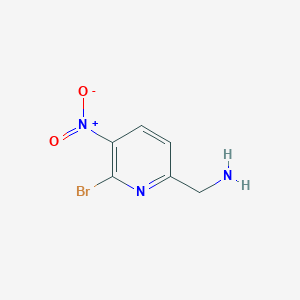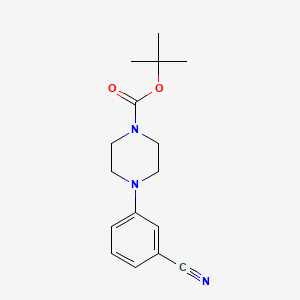
tert-Butyl-4-(3-Cyanophenyl)piperazin-1-carboxylat
Übersicht
Beschreibung
“tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O2 . It is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” could potentially involve the reaction of 3-Bromobenzonitrile and tert-Butyl 1-piperazinecarboxylate . Another possible method could involve the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides to form corresponding amine derivatives .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” consists of a piperazine ring substituted with a tert-butyl carboxylate group and a 3-cyanophenyl group . The InChI code for this compound is 1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” include a predicted boiling point of 432.2±40.0 °C, a predicted density of 1.17±0.1 g/cm3, and a predicted pKa of 1.25±0.20 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Tert-Butyl-4-(3-Cyanophenyl)piperazin-1-carboxylat wird bei der Synthese von monosubstituierten Piperazinzwischenprodukten verwendet, die für die Herstellung vieler bioaktiver Moleküle entscheidend sind. Diese Zwischenprodukte können zur Entwicklung von Piperazin-haltigen Arzneimitteln wie Trazodon führen, einem Medikament zur Behandlung von Depressionen .
Forschung zur antibakteriellen Aktivität
Derivate von N-Boc-Piperazin, zu denen auch this compound gehört, wurden auf ihre antibakterielle Aktivität untersucht. Sie wurden gegen verschiedene Bakterienstämme wie Staphylococcus aureus und Escherichia coli getestet, um ihr Potenzial als antibakterielle Mittel zu bewerten .
Polymersynthese
Diese Verbindung ist auch an der Herstellung von Lipopolymeren durch lebende kationische Ringöffnungs-Polymerisation beteiligt. Es dient als Abbruchschritt bei der Synthese von α,β-Poly(2-oxazolin)-Lipopolymeren, die Anwendungen in der Arzneistoffabgabesystemen haben .
Indazol-DNA-Gyrase-Inhibitoren
In der medizinischen Chemie wird this compound zur Herstellung von Indazol-DNA-Gyrase-Inhibitoren verwendet. Diese Inhibitoren sind von Bedeutung bei der Entwicklung neuer Antibiotika, die auf die bakterielle DNA-Replikation abzielen .
Bausteine der organischen Synthese
Die Verbindung dient als Baustein bei der Synthese mehrerer neuartiger organischer Verbindungen wie Amide. Seine Vielseitigkeit in der organischen Synthese macht es zu einem wertvollen Zwischenprodukt für verschiedene chemische Reaktionen .
Safety and Hazards
The safety information for “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes, and using appropriate personal protective equipment .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGMTOVXFIRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652741 | |
| Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807624-20-0 | |
| Record name | tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

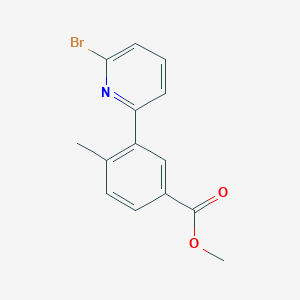

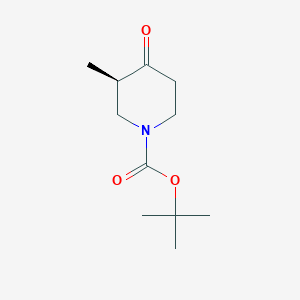
![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)
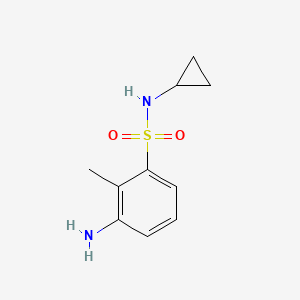
![4-[Ethyl(phenyl)amino]benzoic acid](/img/structure/B1517294.png)


